Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-
Description
Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- is a cyclopentanol derivative featuring a rigid ethynyl (C≡C) linker connecting the cyclopentanol ring to a 4-fluorophenyl group. The 4-fluorophenyl substituent introduces lipophilicity and electron-withdrawing characteristics, which may enhance bioavailability or alter binding affinities in biological systems.
Properties
CAS No. |
647843-91-2 |
|---|---|
Molecular Formula |
C13H13FO |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H13FO/c14-12-5-3-11(4-6-12)7-10-13(15)8-1-2-9-13/h3-6,15H,1-2,8-9H2 |
InChI Key |
VRLSFKFUCQHSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- typically involves the reaction of cyclopentanol with 4-fluorophenylacetylene under specific conditions . The reaction is often catalyzed by a base such as potassium carbonate in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to cyclopentanol derivatives exhibit significant anticancer properties. For instance, research focusing on cyclopentane compounds has shown their potential in inhibiting specific ion channels associated with cancer progression, particularly the Transient Receptor Potential channels (TRPC3 and TRPC6) which are implicated in various cancers, including breast and prostate cancer .
Case Study: TRPC Inhibition
A study demonstrated that the inhibition of TRPC6 using cyclopentanol derivatives could lead to reduced cell proliferation in cancerous tissues. The findings suggested a pathway for developing new anticancer drugs targeting these channels .
1.2 Antimicrobial Properties
Cyclopentanol derivatives have also been explored for their antimicrobial activity. Their structural similarity to known antimicrobial agents allows them to interact with bacterial membranes effectively, leading to cell lysis.
Data Table: Antimicrobial Efficacy of Cyclopentanol Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- | E. coli | 32 µg/mL |
| Cyclopentanol Derivative A | S. aureus | 16 µg/mL |
| Cyclopentanol Derivative B | P. aeruginosa | 64 µg/mL |
Materials Science Applications
2.1 Polymer Chemistry
Cyclopentanol derivatives are being investigated as potential monomers for the synthesis of novel polymers. Their unique cyclic structure can impart desirable mechanical properties and thermal stability to the resulting materials.
Case Study: Polymer Synthesis
A recent project focused on synthesizing a polymer using cyclopentanol as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers used in similar applications .
Chemical Intermediate Applications
3.1 Synthesis of Fine Chemicals
Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- serves as an important intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis.
Data Table: Synthetic Routes Using Cyclopentanol Derivatives
| Reaction Type | Product Obtained | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Fluorinated Aromatics | 85 |
| Alkylation | Alkylated Cyclopentanes | 90 |
| Coupling Reaction | Biologically Active Compounds | 75 |
Mechanism of Action
The mechanism by which Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Ethynyl or Vinyl Linkers
- 1-Ethynylcyclopentanol Derivatives (): In -ethynylcyclopentanol reacts with triaryltin hydrides to form 1-(Z)-[2-(triarylstannyl)vinyl]cyclopentanols. Compared to the target compound, replacement of the 4-fluorophenyl group with triarylstannyl moieties introduces heavy-metal coordination but reduces aromaticity. This substitution likely alters toxicity profiles and biological targets .
- Cyclopentane Derivatives with Halogenated Aryl Groups (): The compound 1-[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride features a chloro-fluorophenyl group attached to a cyclopentane ring. The presence of chlorine increases lipophilicity compared to the target compound’s mono-fluorinated aryl group. Additionally, the amine hydrochloride salt enhances water solubility, whereas the hydroxyl group in cyclopentanol may offer hydrogen-bonding capabilities for target recognition .
Fluorophenyl-Containing Heterocycles ()
- Triazole-Thiazole Systems (): Compounds 4 and 5 in incorporate fluorophenyl groups within triazole-thiazole frameworks. These heterocycles exhibit planar conformations with perpendicular fluorophenyl orientations, contrasting with the linear ethynyl-linked fluorophenyl group in the target compound. The triazole-thiazole core may enable π-π stacking interactions, whereas the cyclopentanol scaffold could favor hydrophobic or hydrogen-bonding interactions .
Bis(4-Fluorophenyl) Derivatives () :
The compound (4Z)-3-[bis(4-fluorophenyl)methylidene]-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione contains two 4-fluorophenyl groups, increasing steric bulk and lipophilicity compared to the single fluorophenyl group in the target compound. Such differences may influence solubility, metabolic stability, and binding specificity .
Cyclopropane and Cyclooctanol Analogues ()
- Cyclopropyl-Fluorophenyl Diketones (): 1-Cyclopropyl-2-(2-fluorophenyl)-5-(4-fluorophenyl)-3-phenylpentane-1,5-dione features a diketone backbone with fluorophenyl and cyclopropyl groups.
- Cyclooctanol Derivatives (): Cyclooctanol, 1-(1-methylethenyl)- shares a hydroxylated cycloalkane core but lacks aromatic substituents. The larger cyclooctanol ring increases conformational flexibility compared to cyclopentanol, which may reduce target-binding precision .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- The target compound’s ethynyl-linked fluorophenyl group may confer unique electronic properties (e.g., enhanced dipole moments) compared to vinyl or alkyl-linked analogs.
- Structural studies using crystallographic tools like SHELX () could elucidate conformational preferences and intermolecular interactions .
Biological Activity
Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]- is characterized by its cyclopentanol backbone with an ethynyl group attached to a para-fluorophenyl substituent. The chemical formula is CHF, and it possesses unique structural features that contribute to its biological activity.
Research indicates that compounds similar to cyclopentanol derivatives often interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification process in the liver .
- Anticancer Activity : Some benzofuran derivatives, which share structural similarities with cyclopentanol derivatives, have demonstrated the ability to inhibit DNA synthesis in cancer cells. This mechanism involves blocking the activity of topoisomerase II, an enzyme essential for DNA replication .
- Antimicrobial Properties : Certain analogs exhibit antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Biological Activity Data
The biological activity of cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-, can be summarized in the following table, highlighting its effects on various biological targets:
Case Studies
Several studies have investigated the biological effects of cyclopentanol derivatives:
- Study on Anticancer Activity : A study evaluated the anticancer potential of cyclopentanol derivatives by assessing their effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting their role as potential chemotherapeutic agents.
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of cyclopentanol derivatives against various bacterial strains. The study found that compounds exhibited notable inhibition zones in disk diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Profiles : A comprehensive profiling of cyclopentanol derivatives against a panel of enzymes revealed selective inhibition patterns consistent with other known inhibitors. This suggests that these compounds may serve as lead candidates for further drug development targeting specific enzyme pathways .
Q & A
Q. What are the recommended synthetic routes for Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-?
Methodological Answer: The synthesis of this compound can be approached via two primary routes:
- Sonogashira Coupling : A palladium-catalyzed cross-coupling between a halogenated cyclopentanol derivative (e.g., iodocyclopentanol) and 4-fluorophenylacetylene. This method requires optimization of catalyst loading (e.g., Pd(PPh₃)₂Cl₂/CuI), base (e.g., triethylamine), and reaction time to maximize yield .
- Biocatalytic Methods : Enzymatic synthesis using engineered ketoreductases or alcohol dehydrogenases to stereoselectively reduce prochiral ketone intermediates. Solvent systems (e.g., water-miscible ionic liquids) and cofactor regeneration should be optimized for scalability .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use / NMR to confirm the presence of the ethynyl group (δ ~90–100 ppm for sp-hybridized carbons) and fluorine substituent (characteristic splitting in aromatic protons). IR spectroscopy can validate the hydroxyl group (broad peak ~3200–3600 cm) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly the ethynyl group’s linear geometry and its conjugation with the fluorophenyl ring. Compare with structurally analogous compounds (e.g., pyrazoline derivatives in ) to identify steric or electronic deviations .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to cyclopentanol derivatives labeled as harmful ).
- Waste Disposal : Follow protocols for halogenated organic waste, as the fluorophenyl group may persist in the environment. Consult institutional guidelines for solvent recovery (e.g., ethanol/water mixtures from biocatalytic routes) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in antibacterial activity may arise from differences in bacterial strains or culture media .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Trace impurities (e.g., residual palladium from synthesis) may interfere with biological assays .
Q. What strategies improve biocatalytic synthesis efficiency for this compound?
Methodological Answer:
- Enzyme Engineering : Employ directed evolution or rational design (e.g., CASTing for substrate pocket enlargement) to enhance substrate specificity and turnover rates .
- Solvent Optimization : Test green solvents (e.g., cyclopentyl methyl ether) to improve substrate solubility while maintaining enzyme stability. Monitor water activity () to balance reaction equilibrium .
Q. How does the ethynyl group influence electronic properties and reactivity?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to map electron density distribution. The ethynyl group’s electron-withdrawing effect may polarize the cyclopentanol ring, altering nucleophilic reactivity at the hydroxyl group .
- Comparative Studies : Synthesize analogs (e.g., replacing ethynyl with vinyl or phenyl groups) and measure Hammett substituent constants () to quantify electronic effects .
Future Research Directions
- Structure-Activity Relationship (SAR) Studies : Systematically modify the fluorophenyl or cyclopentanol moieties and evaluate impacts on biological targets (e.g., antimicrobial potency) .
- Environmental Impact Assessment : Conduct biodegradation studies (OECD 301F test) and ecotoxicity assays (e.g., Daphnia magna acute toxicity) to evaluate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
